3,4-Diethoxy Substitution vs. 4-Methoxy Analog: Physicochemical Property Differentiation
The target compound incorporates a 3,4-diethoxyphenyl group at C7, whereas the closest cataloged analog, 3-(2,5-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105238-18-3, molecular weight 376.5), bears a single 4-methoxy substituent . The additional ethoxy group in the target compound increases molecular weight from 376.5 to 434.55 g/mol, adds one hydrogen bond acceptor (increasing HBA count from 4 to 5), and is predicted to reduce logP relative to mono-alkoxy analogs due to the polar surface area contribution of the second ether oxygen . This structural difference is expected to alter membrane permeability and protein binding characteristics, which are critical determinants of kinase inhibitor intracellular target engagement.
| Evidence Dimension | Molecular weight, hydrogen bond acceptor count, and predicted lipophilicity |
|---|---|
| Target Compound Data | MW 434.55 g/mol; 5 HBA; C25H26N2O3S |
| Comparator Or Baseline | 3-(2,5-dimethylbenzyl)-7-(4-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (CAS 1105238-18-3): MW 376.5 g/mol; 4 HBA; C22H20N2O2S |
| Quantified Difference | ΔMW = +58.05 g/mol; ΔHBA = +1; additional ethoxy group (C2H5O) vs. methoxy (CH3O) |
| Conditions | Computational comparison based on molecular formula and SMILES from vendor catalogs |
Why This Matters
The higher molecular weight and additional hydrogen bond acceptor of the target compound predict distinct ADME properties compared to the 4-methoxy analog, reducing the risk of co-eluting hits when both are screened and enabling differential SAR exploration of the 3,4-dialkoxy pharmacophore.
